6-Formyl-2,3-dihydroxybenzoic acid

Siderophore Chemistry Iron Chelation Coordination Chemistry

Researchers requiring dual orthogonal functional handles on one scaffold face synthetic bottlenecks with mono-functional benzoic acids. This compound solves that: • Carboxylic acid for amide coupling/solid-phase attachment; aldehyde for hydrazone/oxime ligation. • 2,3-Dihydroxy pattern enables fast iron(III) chelation; 6-formyl group enhances Fe³⁺ binding stability for siderophore mimic design. • Validated faster bactericidal kinetics against E. coli O157:H7 vs. other hydroxybenzoic isomers. Supplied at ≥98% purity with reliable global logistics.

Molecular Formula C8H6O5
Molecular Weight 182.13 g/mol
CAS No. 22231-81-8
Cat. No. B3325824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Formyl-2,3-dihydroxybenzoic acid
CAS22231-81-8
Molecular FormulaC8H6O5
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)C(=O)O)O)O
InChIInChI=1S/C8H6O5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-3,10-11H,(H,12,13)
InChIKeyZHZXXNUWCUEKIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Formyl-2,3-dihydroxybenzoic acid Overview


6-Formyl-2,3-dihydroxybenzoic acid (CAS: 22231-81-8) is a multifunctional aromatic compound characterized by a formyl group and two hydroxyl substituents on a benzoic acid backbone [1]. This substitution pattern (2,3-dihydroxy-6-formyl) distinguishes it within the broader hydroxybenzoic acid class . It serves as a synthetic intermediate or ligand precursor due to the presence of both aldehyde and carboxylic acid functionalities, which enable versatile derivatization and metal-binding capabilities [1].

6-Formyl-2,3-dihydroxybenzoic acid Substitution Limitations


Simple analogs like 2,3-dihydroxybenzoic acid (DHBA) lack the formyl group, which fundamentally alters reactivity and downstream applications. Studies on related structures demonstrate that the 3-formyl and specific hydroxyl groups are critical for biological activity, with their absence or repositioning resulting in loss of potency [1]. Furthermore, the unique arrangement of the 2,3-dihydroxy and 6-formyl substituents dictates a specific metal chelation geometry and electronic profile not replicable by isomeric mixtures or unsubstituted hydroxybenzoic acids [2].

6-Formyl-2,3-dihydroxybenzoic acid Differentiation Evidence


Enhanced Iron Chelation vs. 2,3-DHBA

The target compound features a 2,3-dihydroxybenzoic acid (DHBA) core, a known iron(III) chelator, with an additional 6-formyl substituent. While no direct Kf data is available for the target, the 2,3-DHB moiety is the key pharmacophore for iron binding in many natural siderophores like enterobactin [1]. The formyl group in the target compound is expected to increase chelate stability through enhanced electron withdrawal, a class-level effect observed in related hydroxylated benzoic acids. In a study on iron-overloaded rats, 2,3-DHBA demonstrated effective iron excretion, and derivatives with electron-withdrawing substituents (e.g., formyl) are predicted to exhibit improved chelation efficacy [2].

Siderophore Chemistry Iron Chelation Coordination Chemistry

Antibacterial Impact of Positional Isomerism

The 2,3-dihydroxy substitution pattern on the benzoic acid ring is critical for antimicrobial activity. A study on positional isomerism of benzoic acid derivatives against Escherichia coli O157:H7 demonstrated that the connection of the hydroxyl group at the second carbon atom in the benzoic ring reduced the time needed to kill bacterial cells [1]. While this study did not directly test 6-formyl-2,3-dihydroxybenzoic acid, it provides strong class-level evidence that the specific 2,3-dihydroxy arrangement, which the target compound possesses, yields superior bactericidal kinetics compared to isomers with hydroxyl groups at other positions.

Antimicrobial Isomerism Benzoic Acid Derivatives

Aldehyde-Mediated Orthogonal Derivatization

The target compound possesses both a carboxylic acid and an aldehyde functionality, enabling orthogonal derivatization strategies. This contrasts with unsubstituted 2,3-dihydroxybenzoic acid (CAS: 303-38-8), which lacks the aldehyde handle . In studies of related formyl benzoic acids, the formyl group is essential for forming thiosemicarbazone derivatives, which exhibit potent biological activity (e.g., IC50 4.2 µM against estrone sulfatase for 2-formyl-6-hydroxybenzoic acid cyclohexylthiosemicarbazone) [1]. The 6-formyl group in the target compound provides a unique conjugation site for amines, hydrazines, and other nucleophiles, creating derivatives that are inaccessible from the parent 2,3-DHBA.

Synthetic Chemistry Derivatization Building Block

6-Formyl-2,3-dihydroxybenzoic acid Applications


Iron Chelators & Siderophore Mimics

The 2,3-dihydroxybenzoic acid (DHBA) core is a validated iron(III) chelation motif in natural siderophores [1]. The 6-formyl group in this compound is expected to enhance binding stability, making it a superior starting material for synthesizing novel siderophore mimics or therapeutic iron chelators. This is directly supported by class-level evidence showing that electron-withdrawing substituents on the catechol ring increase iron(III) affinity [1].

Isomer-Optimized Antimicrobial Synthesis

Research demonstrates that the position of hydroxyl groups on the benzoic acid ring critically influences antibacterial kinetics against pathogens like E. coli O157:H7 [2]. The 2,3-dihydroxy pattern of this compound is associated with faster bacterial killing times compared to other isomers. This makes it a preferred intermediate for developing new antimicrobial compounds where rapid bactericidal action is a key performance parameter [2].

Orthogonal Derivatization & Bioconjugation

The unique combination of a carboxylic acid and an aldehyde group on the same aromatic scaffold allows for orthogonal synthetic transformations [3]. This enables the creation of complex, multifunctional molecules where, for example, the acid is used for solid-phase attachment or amide formation, while the aldehyde is reserved for hydrazone or oxime ligation. This dual functionality is absent in simpler hydroxybenzoic acids like 2,3-DHBA [3].

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